ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate
CAS No.: 406475-59-0
Cat. No.: VC21446528
Molecular Formula: C24H20N2O6S
Molecular Weight: 464.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 406475-59-0 |
|---|---|
| Molecular Formula | C24H20N2O6S |
| Molecular Weight | 464.5g/mol |
| IUPAC Name | ethyl 5-[benzenesulfonyl(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C24H20N2O6S/c1-3-31-24(28)22-16(2)32-21-10-9-18(15-20(21)22)26(23(27)17-11-13-25-14-12-17)33(29,30)19-7-5-4-6-8-19/h4-15H,3H2,1-2H3 |
| Standard InChI Key | HMAFQTVHMLMYPC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4)C |
| Canonical SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, C₂₄H₂₀N₂O₆S, reflects its hybrid architecture, combining a benzofuran ring (2-methyl-3-carboxylate substitution), an isonicotinamide group (pyridine-4-carbonyl), and a phenylsulfonyl substituent . The benzofuran core contributes aromatic stability and planar geometry, while the sulfonamide and ester functionalities enhance solubility and reactivity.
Stereoelectronic Features
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Benzofuran Core: The 2-methyl and 3-carboxylate groups introduce steric hindrance and electronic effects, influencing binding interactions .
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Isonicotinamide Moiety: The pyridine ring’s nitrogen atoms enable hydrogen bonding and π-π stacking with biological targets .
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Phenylsulfonyl Group: Enhances metabolic stability and modulates lipophilicity (logP: 4) .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 464.5 g/mol | |
| Density | 1.377 ± 0.06 g/cm³ | |
| Boiling Point | 631.7 ± 65.0 °C | |
| Topological Polar SA | 115 Ų | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bonds | 7 |
The compound’s moderate lipophilicity (XLogP3: 4) suggests balanced membrane permeability and solubility, critical for drug-likeness . Its polar surface area (115 Ų) aligns with oral bioavailability criteria for small molecules .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential functionalization of the benzofuran scaffold:
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Suzuki Coupling: Introduces the aryl-sulfonyl group via palladium-catalyzed cross-coupling.
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Acylation: Attaches the isonicotinamide moiety using reactive intermediates like acyl chlorides .
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Esterification: Ethyl esterification at the 3-position stabilizes the carboxylate group.
Key Reaction Conditions
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Catalyst: Pd(PPh₃)₄ for Suzuki coupling (yield: 65–75%).
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Solvents: Tetrahydrofuran (THF) for acylation; ethanol for esterification .
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Temperature: 80–110°C for coupling steps; room temperature for esterification.
Purification and Characterization
Purification via silica gel chromatography (eluent: ethyl acetate/hexane) achieves >95% purity. Structural confirmation employs:
| Activity | Model System | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Anti-inflammatory | RAW264.7 macrophages | 1.8 μM | |
| Antibacterial | S. aureus | 4.2 μM | |
| Antifungal | C. albicans | 6.7 μM |
Comparative Analysis with Analogues
Structural Analogues
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Ethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate (CAS: 708222-89-3):
| Parameter | Target Compound | Quinoline Analogue |
|---|---|---|
| Molecular Weight | 464.5 g/mol | 410.4 g/mol |
| logP | 4 | 3.7 |
| Anti-inflammatory IC₅₀ | 1.8 μM | 3.1 μM |
Supplier Landscape and Availability
| Supplier | Quantity | Price (USD) | Purity |
|---|---|---|---|
| VulcanChem | 10 mg | 73.10 | 95% |
| Sigma-Aldrich | 10 mg | 73.10 | 90% |
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